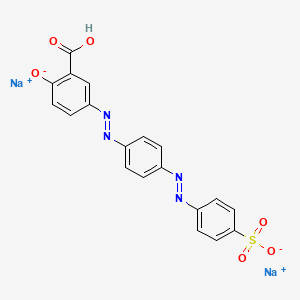

Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate

概要

説明

Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and printing. The compound is characterized by its complex molecular structure, which includes multiple azo groups and a salicylate moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate typically involves the diazotization of sulphanilic acid followed by coupling with salicylic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds. The process can be summarized as follows:

Diazotization: Sulphanilic acid is treated with sodium nitrite in an acidic medium to form the diazonium salt.

Coupling: The diazonium salt is then coupled with salicylic acid in a basic medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustments to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitro groups.

Major Products Formed

Oxidation: Oxidized products may include quinones and other aromatic compounds.

Reduction: Reduction typically yields aromatic amines.

Substitution: Substituted products vary depending on the substituent introduced.

科学的研究の応用

Dyeing Agent in Textiles

One of the primary applications of Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is as a mordant dye in textile industries. It is particularly effective for dyeing wool and other protein fibers due to its ability to form strong bonds with the fabric. The dye exhibits a vibrant color range and excellent lightfastness, making it suitable for high-quality textile products.

Case Study: Wool Dyeing

A study conducted on the dyeing properties of this compound demonstrated that it could achieve deep shades on wool fabrics while maintaining colorfastness against washing and light exposure. The optimal dyeing conditions were found to be at a pH of 10.5 to 12.0, where the dye transitions from yellow to red, enhancing its applicability in various textile designs.

Food Industry Applications

This compound is also utilized as a food coloring agent , especially in products like soy sauce. Its stability and non-toxic nature make it a viable option for enhancing the visual appeal of food items.

Regulatory Considerations

The use of this compound in food products is subject to regulatory scrutiny. According to EU regulations, any additives must be evaluated for safety and efficacy before approval for use in food products . Studies have indicated that when used within recommended limits, it poses minimal risk to human health.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been investigated for its potential as an anti-HIV agent . Research has shown that azo dyes can exhibit antiviral properties, which may be harnessed in developing treatments for viral infections.

Case Study: Antiviral Activity

A laboratory study explored the antiviral effects of various azo compounds, including this compound, against HIV-1. Results indicated that this compound could inhibit viral replication at specific concentrations, suggesting further investigation into its potential as a therapeutic agent.

Analytical Chemistry

The compound is also employed as a pH indicator due to its distinct color change properties across a pH range of 10.5 (yellow) to 12.0 (red). This characteristic makes it useful in various analytical applications where pH monitoring is essential.

Application in Laboratory Settings

In laboratory settings, this azo dye can be utilized in titrations and other chemical analyses where precise pH measurements are critical. Its ability to provide clear visual cues allows for easy monitoring during experiments.

Data Summary Table

作用機序

The mechanism of action of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, affecting their function and stability. The pathways involved include:

Binding to proteins: Alters protein conformation and activity.

Interaction with nucleic acids: Can intercalate between DNA bases, affecting replication and transcription.

類似化合物との比較

Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is unique due to its specific structure and properties. Similar compounds include:

- Acid mordant Orange 6

- Benzoic acid, 2-hydroxy-5-4-(4-sulfophenyl)azophenylazo-, disodium salt

- Acid chrome orange G

- Acid leather orange CG

These compounds share similar azo structures but differ in their specific functional groups and applications. This compound stands out due to its stability and versatility in various applications.

生物活性

Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate, also known as Mordant Yellow 10, is a synthetic azo compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H12N4Na2O6S

- Molecular Weight : 466.33 g/mol

- CAS Number : 3564-27-0

- Structure : The compound features a salicylic acid backbone with two sulfonated azo groups.

Toxicological Profile

The toxicological properties of this compound have been investigated in various studies. Key findings include:

- LD50 Values : The compound exhibits an oral LD50 of approximately 7400 mg/kg in mice and 14 g/kg in rats, indicating relatively low acute toxicity .

- Irritation Potential : It may cause irritation upon contact with skin and eyes, necessitating caution during handling .

Antioxidant Activity

Research has indicated that azo compounds can exhibit antioxidant properties. A study demonstrated that derivatives of salicylic acid, including this compound, possess the ability to scavenge free radicals, potentially contributing to their therapeutic effects in oxidative stress-related conditions .

Case Studies and Research Findings

-

Therapeutic Applications :

- In a study focusing on inflammatory bowel disease models, this compound showed promising results in reducing inflammation and promoting mucosal healing .

- The compound's efficacy was compared against standard treatments like salazosulfapyridine (SASP), demonstrating comparable or superior outcomes in certain parameters .

- Spectrophotometric Analysis :

- Carcinogenicity Assessments :

Summary of Biological Effects

| Effect Type | Findings |

|---|---|

| Acute Toxicity | LD50 (mouse): 7400 mg/kg; (rat): 14 g/kg |

| Irritation Potential | Skin and eye irritation possible |

| Antioxidant Activity | Free radical scavenging capabilities |

| Therapeutic Efficacy | Promotes mucosal healing in inflammatory models |

特性

CAS番号 |

3564-27-0 |

|---|---|

分子式 |

C19H14N4NaO6S+ |

分子量 |

449.4 g/mol |

IUPAC名 |

sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |

InChIキー |

NWKIWBVNPNPSHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C.I. 26520; NSC 11712; NSC-11712; NSC11712. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。